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D-Arabinose-1,5-13C2

Cat. No.: B1157540
M. Wt: 152.11
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-1,5-13C2 is a useful research compound. Its molecular formula is C₃¹³C₂H₁₀O₅ and its molecular weight is 152.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃¹³C₂H₁₀O₅

Molecular Weight

152.11

Origin of Product

United States

Fundamental Principles and Methodological Frameworks in Isotopic Labeling Research with D Arabinose 1,5 13c2

Theoretical Foundations of Carbon Isotope Tracing in Biochemical Systems

The core of isotopic labeling studies lies in the ability to distinguish between atoms of the same element based on their mass. By introducing a substrate enriched with a heavy isotope like ¹³C, researchers can follow the journey of these labeled atoms as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic fluxes that is unattainable through traditional biochemical assays.

Principles of Positional Isotopic Enrichment and Distribution

Positional isotopic enrichment refers to the specific placement of a heavy isotope at a particular atomic position within a molecule. wikipedia.org In the case of D-Arabinose-1,5-13C2, the ¹³C labels are located at the first and fifth carbon positions. This specificity is crucial, as the subsequent distribution of these labeled carbons among various metabolites provides detailed information about the enzymatic reactions and pathways involved. wikipedia.org

The analysis of the mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition), is a key aspect of these studies. nih.gov A metabolite with 'n' carbon atoms can have a range of isotopologues, from M+0 (all ¹²C) to M+n (all ¹³C). nih.gov By measuring the MDV of key metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the pathways through which the labeled carbons from this compound have traveled. mdpi.comresearchgate.net For instance, the specific pattern of ¹³C enrichment in downstream products can reveal whether a particular metabolic pathway is active or not. mdpi.com

Application of Multipositional ¹³C Labeling for Metabolic Pathway Elucidation

The use of substrates with multiple ¹³C labels, such as this compound, significantly enhances the resolution of metabolic pathway analysis. nih.govscispace.com While singly labeled substrates are useful for tracing the fate of a single carbon atom, multipositionally labeled compounds provide more intricate details about the rearrangement of carbon skeletons during metabolic transformations. nih.gov This is particularly valuable for distinguishing between alternative pathways that may lead to the same end product but involve different carbon-carbon bond cleavages and formations.

Parallel labeling experiments, where cells are grown in the presence of different isotopic tracers, including multipositionally labeled ones, can further refine metabolic models. nih.gov By integrating the data from these experiments, a more comprehensive and validated understanding of the metabolic network can be achieved. nih.gov This approach is especially powerful for studying complex systems, such as those in eukaryotic cells with compartmentalized metabolism, and for investigating non-model organisms where metabolic pathways may not be well-established. nih.gov

Stoichiometric Relationships and Carbon Scrambling in Metabolic Networks

Metabolic pathway models are built upon the foundation of stoichiometric relationships, which define the quantitative relationships between reactants and products in each biochemical reaction. frontiersin.org Isotopic labeling data provides crucial constraints for these models, allowing for the quantification of metabolic fluxes—the rates of in vivo reactions. nih.gov

However, a potential complication in interpreting labeling data is the phenomenon of "carbon scrambling." This occurs in reversible reactions or through symmetrical intermediates, where the positional information of the isotopic label can be lost or redistributed. For example, in the pentose (B10789219) phosphate (B84403) pathway, the transketolase and transaldolase reactions can lead to a complex shuffling of carbon atoms. frontiersin.org Careful consideration of these scrambling reactions is essential for the accurate interpretation of labeling patterns and the reliable estimation of metabolic fluxes. frontiersin.orgavantiresearch.com Computational tools and modeling frameworks are often employed to account for these complexities and to extract meaningful flux information from the experimental data. researchgate.net

Methodological Considerations in Utilizing this compound as a Tracer

The successful application of this compound as a tracer requires careful attention to several methodological details, from ensuring the quality of the labeled compound to the thoughtful design of the labeling experiment itself.

Strategies for Maintaining Isotopic Purity and Specificity of Labeling

The accuracy of any isotopic labeling study is highly dependent on the isotopic purity and the specificity of the labeled positions in the tracer molecule. avantiresearch.com Isotopic purity refers to the proportion of the tracer that is fully labeled with the desired heavy isotopes. avantiresearch.com Incompletely labeled tracer molecules can introduce inaccuracies in the analysis and increase the lower limit of quantification. avantiresearch.com

The chemical synthesis of specifically labeled compounds like this compound is a complex process. Methods such as cyanohydrin reduction are often employed to introduce ¹³C atoms at specific positions in a monosaccharide. sci-hub.ru Rigorous quality control measures are necessary to verify the isotopic enrichment and the precise location of the labels within the molecule. This often involves analytical techniques like NMR spectroscopy and mass spectrometry to confirm the structure and isotopic distribution of the synthesized tracer.

Design of Steady-State and Non-Stationary Labeling Experiments with this compound

Isotopic labeling experiments can be broadly categorized into two types: steady-state and non-stationary (or dynamic). The choice between these experimental designs depends on the specific research question.

Steady-state labeling experiments involve culturing cells with the isotopic tracer for a duration long enough to achieve isotopic equilibrium in the metabolic network. nih.gov At steady state, the labeling patterns of intracellular metabolites become constant over time. This approach is well-suited for determining time-invariant metabolic fluxes and for comparing the metabolic states of cells under different conditions. vanderbilt.edu The interpretation of steady-state labeling data is generally more straightforward as it is independent of metabolite pool sizes. nih.gov

Non-stationary labeling experiments , on the other hand, involve monitoring the incorporation of the isotopic label into metabolites over time, before the system reaches isotopic steady state. vanderbilt.eduirb.hrlibretexts.orgusu.edu This dynamic approach provides valuable information about the turnover rates of metabolites and can help to resolve fluxes in pathways that are difficult to probe with steady-state methods alone. vanderbilt.edu The analysis of non-stationary labeling data is more complex as it requires consideration of both the metabolic fluxes and the concentrations of the pathway intermediates. vanderbilt.edu

The design of both types of experiments with this compound requires careful consideration of factors such as the concentration of the tracer, the duration of the labeling period, and the methods for sampling and analyzing the labeled metabolites.

Interactive Data Table: Properties of this compound

PropertyValue
Synonyms (2S,3R,4R)-2,3,4,5-Tetrahydroxypentanal-1,5-¹³C₂
Molecular Formula C₃¹³C₂H₁₀O₅
Molecular Weight ~152.08 g/mol
Isotopic Purity Typically >98%
Labeled Positions C-1, C-5
Applications Metabolic pathway analysis, fluxomics

Optimization of Tracer Delivery and Cellular Uptake in Diverse Biological Systems

The effective use of this compound as an isotopic tracer in metabolic research is fundamentally dependent on its efficient delivery to and uptake by the biological system under investigation. Optimizing these processes is critical for ensuring that the labeled compound is available for cellular metabolism, allowing for accurate tracking of its fate through various biochemical pathways. The strategies for optimization vary significantly across different biological systems, from microorganisms to mammalian cells, due to inherent differences in their cellular structures and transport mechanisms.

Cellular Transport Mechanisms

The uptake of arabinose into cells is a mediated process, often involving specific transporter proteins embedded in the cell membrane. asm.orgresearchgate.netnih.gov In many biological systems, this transport is characterized as facilitated diffusion, a carrier-mediated process that does not typically result in accumulation against a concentration gradient. asm.org

In bacterial systems, such as Escherichia coli, the uptake of arabinose is facilitated by specific transport proteins, including AraE and AraFGH. researchgate.netnih.govresearchgate.net These transporters are part of a regulatory network where intracellular arabinose can induce the expression of the genes encoding these very transporters, creating a positive feedback loop that enhances uptake. researchgate.net The transport is often proton-linked, meaning the movement of arabinose into the cell is coupled with the transport of a proton. researchgate.netnih.gov

In eukaryotic organisms, the transport mechanisms can also be complex. For instance, in the yeast Pichia stipitis, it has been found that certain sugar transporter proteins (STPs) are capable of transporting D-arabinose, in addition to other sugars like D-glucose and D-xylose. tandfonline.com This suggests a degree of promiscuity in these transporters, which can be a factor in the design of labeling experiments. In mammalian cells, such as Chinese Hamster Ovary (CHO) cells, the addition of D-arabinose to the culture medium leads to its uptake, although the specific transporters involved are still under investigation. researchgate.net Interestingly, studies have shown that the presence of other monosaccharides, with the exception of glucose, can facilitate the accumulation of sugars like fucose in HepG2 cells, a principle that may extend to arabinose uptake as well. researchgate.net

Strategies for Optimizing Tracer Availability

To ensure robust and reproducible results in isotopic labeling studies, several factors related to tracer delivery and uptake must be carefully controlled and optimized.

Concentration of the Tracer : The concentration of this compound in the experimental medium is a critical parameter. In cell culture studies, for example, varying concentrations of D-arabinose have been tested to assess the impact on cell viability and growth. researchgate.net It is essential to find a concentration that is sufficient for detection in metabolic pathways without causing adverse effects on the cells.

Cellular State : The physiological state of the cells, including their growth phase and metabolic activity, can affect the rate of tracer uptake. Cells that are actively growing and dividing will generally have a higher demand for carbon sources and thus may exhibit higher rates of arabinose uptake.

Research Findings on Tracer Uptake and Metabolism

Studies utilizing 13C-labeled arabinose have provided valuable insights into cellular metabolism. For example, in yeasts, the metabolism of L-[2-13C]arabinose has been investigated using in vivo nuclear magnetic resonance (NMR) spectroscopy. nih.gov These studies have allowed for the real-time tracking of the labeled carbon as it is incorporated into various metabolites, such as arabitol, xylitol, and trehalose (B1683222), providing evidence for specific catabolic pathways. nih.gov

In the context of metabolic flux analysis (MFA), the use of specifically labeled tracers like this compound is invaluable. vulcanchem.comresearchgate.netresearchgate.net MFA allows for the quantification of the rates of metabolic reactions within a cell. mdpi.commdpi.com By measuring the distribution of the 13C label in downstream metabolites, researchers can deduce the relative activities of different metabolic pathways. researchgate.netresearchgate.net The precise location of the isotopic labels in the precursor molecule, as in this compound, is crucial for resolving the fluxes through interconnected pathways like glycolysis and the pentose phosphate pathway. mdpi.comnih.gov

The following tables summarize key findings and considerations for optimizing the delivery and uptake of this compound in different biological systems.

Table 1: Factors Influencing D-Arabinose Uptake in Various Biological Systems

Biological System Key Transporters/Mechanisms Influencing Factors Research Findings
Escherichia coli AraE, AraFGH (proton-linked) researchgate.netnih.govresearchgate.net Presence of other sugars (e.g., glucose) can be inhibitory. asm.org Intracellular arabinose can induce transporter expression. researchgate.net Uptake is part of a well-defined regulatory circuit. Homologous to some mammalian sugar transporters. researchgate.netnih.gov
Yeast (Pichia stipitis) Sugar Transporter Proteins (STPs) tandfonline.com Can be transported by transporters that also recognize D-glucose and D-xylose. tandfonline.com Often used as the sole carbon source in experiments to maximize uptake. tandfonline.com Transporters show some level of promiscuity for different pentose and hexose (B10828440) sugars. tandfonline.com
Mammalian Cells (CHO) Not fully elucidated, but uptake is effective. researchgate.net Concentration in the culture medium is a key variable. researchgate.net Can be influenced by the presence of other monosaccharides. researchgate.net Addition to culture medium results in uptake and incorporation into glycans. researchgate.net

| Protozoa (Tetrahymena pyriformis) | Facilitated diffusion asm.org | Temperature-sensitive process. asm.org Competitively inhibited by glucose. asm.org | Transport does not lead to accumulation against a concentration gradient. asm.org |

Table 2: Experimental Parameters for Optimization in Isotopic Labeling Studies

Parameter Rationale for Optimization General Approach Example Application
Tracer Concentration To ensure sufficient labeling for detection without cellular toxicity. Titration experiments to determine the optimal concentration range for a specific cell type. Evaluating the effect of different D-arabinose concentrations on the growth and productivity of CHO cell lines. researchgate.net
Culture Medium Composition To avoid competitive inhibition of uptake by other carbon sources. Using a defined medium where the labeled tracer is the primary or sole carbon source. Growing P. stipitis in a medium with D-arabinose as the sole carbon source to study its metabolism. tandfonline.com
Incubation Time To allow for sufficient time for the tracer to be taken up and incorporated into downstream metabolites. Time-course experiments to monitor the appearance of the label in various metabolic pools. Tracking the fractional enrichment of metabolites like arabitol and trehalose over time in yeast cells fed with labeled arabinose. nih.gov

| Analytical Technique | To accurately measure the isotopic enrichment in various metabolites. | Utilizing sensitive techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.org | Using GC-MS to measure the isotopic labeling of protein-bound amino acids in E. coli for 13C-MFA. researchgate.net |

By carefully considering and optimizing these factors, researchers can effectively utilize this compound to probe the intricacies of cellular metabolism, leading to a deeper understanding of metabolic pathways and their regulation. researchgate.nettandfonline.com

Synthetic Methodologies and Chemical Engineering of D Arabinose 1,5 13c2

Chemical Synthesis Approaches for Regioselective 13C Incorporation

Chemical synthesis provides a direct and controllable method for introducing isotopic labels at specific atomic positions within a molecule. This regioselectivity is paramount for creating tracers that can answer specific biochemical questions.

Strategies for C-1 and C-5 Positional Labeling of D-Arabinose

The synthesis of D-arabinose specifically labeled at the C-1 and C-5 positions involves multi-step chemical reactions. A common strategy for introducing a ¹³C label at the C-1 position is the cyanohydrin reduction method, also known as the Kiliani-Fischer synthesis. sci-hub.rufas.org This reaction involves the addition of a labeled cyanide, such as potassium ¹³C-cyanide (K¹³CN), to a smaller sugar, which extends the carbon chain. sci-hub.ru For instance, starting with a four-carbon sugar, the addition of K¹³CN would introduce the label at the new C-1 position. sci-hub.ru

Achieving a dual label at both C-1 and C-5 is more complex. It often requires starting with a precursor that already contains a ¹³C label at what will become the C-5 position of arabinose or employing a synthetic route that allows for the specific introduction of the second label. One approach could involve the synthesis of a precursor like 5-azido-5-deoxy-D-arabinose, which could potentially be derived from a ¹³C-labeled starting material. inrs.ca

Another powerful chemical method involves the oxidative cleavage of a larger, appropriately labeled monosaccharide. For example, a specifically labeled D-glucose molecule could be cleaved to yield a smaller, labeled arabinose precursor. harvard.edu The precise strategy depends on the availability of labeled starting materials and the desired yield and purity of the final product.

A documented chemical synthesis pathway involves the reaction of ¹³C-labeled hydrogen cyanide (H¹³CN) with D-arabinose's four-carbon precursor, D-erythrose, to form nitriles that are then converted to the labeled five-carbon sugar. fas.org While this illustrates C-1 labeling, obtaining a C-5 label would necessitate starting with a ¹³C-labeled erythrose or a different synthetic design.

Stereochemical Control and Purity in Labeled Monosaccharide Synthesis

Maintaining the correct stereochemistry (the three-dimensional arrangement of atoms) is critical, as different stereoisomers can have vastly different biological activities. creative-biolabs.comacs.org During chemical synthesis, reactions can sometimes lead to a mixture of different isomers. For example, the Kiliani-Fischer synthesis can produce epimers, which are sugars that differ in configuration at a single carbon atom. sci-hub.ru

To ensure stereochemical purity, chemists employ several techniques:

Stereospecific Reagents and Catalysts: Using chiral catalysts or reagents that favor the formation of one specific stereoisomer. creative-biolabs.com

Substrate Control: The existing stereocenters in the starting material can influence the stereochemical outcome of a reaction. acs.org

Purification Techniques: After synthesis, chromatography methods, such as High-Performance Liquid Chromatography (HPLC), are essential to separate the desired D-arabinose isomer from any unwanted stereoisomers, ensuring high enantiomeric excess. researchgate.net

Conformational Locking: By using protecting groups, chemists can lock the sugar molecule into a specific conformation, which can direct the stereochemical outcome of subsequent reactions. acs.org

Precursor Sourcing and 13C-Enriched Building Blocks for Multi-Labeled Compounds

The synthesis of multi-labeled compounds like D-Arabinose-1,5-13C2 fundamentally relies on the availability of simpler, ¹³C-enriched building blocks. pharmaffiliates.com These precursors are the primary sources of the heavy isotopes.

Commonly used ¹³C-enriched starting materials include:

Potassium Cyanide (K¹³CN): A key reagent for introducing a ¹³C label at the C-1 position via the cyanohydrin synthesis. sci-hub.ru

¹³C-labeled Formaldehyde and Glycolaldehyde: These serve as one and two-carbon building blocks, respectively, for constructing larger labeled molecules. sci-hub.ru

Uniformly Labeled Glucose (D-Glucose-¹³C₆): This is a versatile precursor that can be chemically or enzymatically broken down to produce smaller, specifically labeled sugars. nih.gov For example, D-Glucose-¹³C₆ can be converted to a protected ¹³C₅-ribose derivative, which can then be used in further syntheses. nih.gov

Enzymatic and Biotechnological Routes for Isotopic D-Arabinose Production

In addition to chemical synthesis, biological methods utilizing enzymes and microorganisms offer powerful and highly specific routes for producing isotopically labeled sugars. These methods can provide advantages in terms of stereoselectivity and yield.

Enzymatic Bioconversion Strategies for Specific Labeling

Enzymes are highly specific catalysts that can facilitate reactions with precise control over stereochemistry. This makes them ideal for the synthesis of complex molecules like labeled monosaccharides.

Key enzymatic approaches include:

Isomerases and Epimerases: Enzymes like L-arabinose isomerase can interconvert different sugars. nih.govresearchgate.net For example, an isomerase could be used to convert a readily available labeled ketose into the desired aldose, D-arabinose. In some organisms, D-arabinose is believed to be produced from D-ribose by the epimerization of a ribose-containing precursor. nih.gov

Aldolases: These enzymes catalyze the formation of carbon-carbon bonds. For instance, rabbit muscle aldolase (B8822740) can condense dihydroxyacetone phosphate (B84403) (DHAP) with various aldehydes. harvard.edu By using a ¹³C-labeled glyceraldehyde, one could introduce a label at a specific position in the resulting hexose (B10828440) phosphate, which could then be a precursor for arabinose. harvard.edu

Enzyme Cascades: Multiple enzymes can be used in a one-pot reaction to perform a series of transformations, converting a simple labeled precursor into the final complex product. This mimics the metabolic pathways found in nature.

A chemi-enzymic approach often combines the strengths of both chemical and biological methods to create complex labeled molecules like D-ribose isotopomers, a principle applicable to D-arabinose synthesis. nih.gov

Microbial Fermentation for Biosynthesis of Labeled Monosaccharides

Microbial fermentation leverages the natural metabolic pathways of microorganisms to produce desired compounds. core.ac.uk By growing bacteria or yeast on a medium containing a ¹³C-labeled carbon source, such as ¹³C-glucose, their cellular machinery incorporates the isotope into various metabolites, including monosaccharides. core.ac.ukligsciss.com

Key aspects of this approach include:

Metabolic Engineering: The genetic makeup of microorganisms can be modified to enhance the production of a specific sugar. nih.gov For example, genes for competing metabolic pathways can be knocked out, or genes for enzymes in the desired pathway can be overexpressed to channel the metabolic flux towards the target molecule. researchgate.net

Tracing Metabolic Pathways: By feeding microorganisms specifically labeled substrates (e.g., [1-¹³C]glucose or [6-¹³C]glucose) and analyzing the labeling patterns in the products using NMR, researchers can elucidate the metabolic pathways at play. oup.comnih.gov Studies in Mycobacterium smegmatis have used this technique to investigate the biosynthesis of D-arabinose, a key component of its cell wall. nih.gov

Controlling Fermentation Conditions: Factors such as the composition of the growth medium, oxygen levels, and the use of techniques like cathodic electro-fermentation can influence the metabolic pathways and the spectrum of products produced. core.ac.uknih.govnih.gov

While producing a doubly labeled, specific isotopomer like this compound through fermentation can be challenging due to the complexity of metabolic networks, it offers a potentially scalable and cost-effective method for producing uniformly or specifically labeled carbohydrates. nih.govcore.ac.uk

Data Tables

Table 1: Properties of D-Arabinose Isotopologues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
D-Arabinose-1-¹³C70849-23-9¹³CC₄H₁₀O₅151.1299 atom % ¹³C
D-Arabinose-¹³C₅Not Available¹³C₅H₁₀O₅155.09≥99% ¹³C sigmaaldrich.com
D-Arabinose-1,5-¹³C₂ Not AvailableC₃¹³C₂H₁₀O₅152.11Not Specified pharmaffiliates.com

Table 2: Key Precursors for Labeled Monosaccharide Synthesis

PrecursorApplication in SynthesisReference
Potassium ¹³C-cyanide (K¹³CN)Chain extension and C-1 labeling via cyanohydrin reaction. sci-hub.ru
D-Glucose-¹³C₆Versatile starting material for enzymatic or chemical degradation to smaller labeled sugars. nih.gov
D-ErythroseFour-carbon sugar that acts as a direct precursor to D-arabinose in chain-extension reactions. fas.org
D-Ribose-¹³CCan be converted to D-arabinose via epimerization. chemicalbook.com

Genetic Engineering Approaches for Enhanced Isotopic Yield and Specificity

The biosynthesis of specifically labeled isotopologues such as this compound relies on the strategic manipulation of microbial metabolism. Genetic engineering, coupled with Isotope Labeling Experiments (ILEs) and 13C-Metabolic Flux Analysis (13C-MFA), provides a powerful toolkit to enhance both the yield and the positional specificity of isotopic incorporation. vanderbilt.edunih.gov These approaches aim to rewire the cell's metabolic network, directing the flow of carbon from a labeled precursor, typically 13C-glucose, through desired pathways while minimizing dilution from endogenous sources and scrambling of the isotopic label through alternative routes. nih.govresearchgate.net

The primary strategy for producing this compound involves leveraging a host organism's pentose (B10789219) phosphate pathway (PPP). Research into the biosynthesis of D-arabinose in eukaryotes like the trypanosomatid Crithidia fasciculata has provided a detailed roadmap for this process. nih.govnih.gov By feeding the organism positionally labeled glucose isotopes, researchers have traced the fate of each carbon atom as it is converted into D-arabinose. nih.govresearchgate.net These studies are fundamental to designing genetic engineering strategies for targeted isotopic labeling.

The key findings indicate that the main route from D-glucose to D-arabinose proceeds through the oxidative branch of the PPP, which involves the decarboxylation and loss of the C-1 carbon from glucose. nih.govnih.gov This leads to a predictable shuffling of the remaining carbons. For instance, D-[2-13C]Glucose is primarily converted into D-[1-13C]Arabinose, and D-[6-13C]Glucose is converted into D-[5-13C]Arabinose. nih.gov Therefore, to generate this compound, a microbial host would be fed a mixture of D-[2-13C]Glucose and D-[6-13C]Glucose.

Genetic engineering efforts focus on optimizing this conversion by:

Overexpression of Key Pathway Enzymes: Increasing the expression of enzymes that catalyze rate-limiting steps in the desired biosynthetic pathway can significantly boost the metabolic flux towards the target molecule. preprints.org For D-arabinose synthesis, enzymes in the pentose phosphate pathway are primary targets.

Deletion of Competing Pathway Genes: Knocking out genes responsible for diverting metabolic intermediates into competing or byproduct pathways is crucial for maximizing yield and isotopic purity. vanderbilt.edu This prevents the labeled carbon from being incorporated into undesired molecules like acetate (B1210297) or other amino acids. researchgate.net

Pathway Introduction in Optimized Hosts: In some cases, entire metabolic pathways are introduced into robust industrial host organisms like Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. biorxiv.orgmdpi.com For example, engineering E. coli for efficient utilization of pentose sugars demonstrates the feasibility of manipulating these pathways. biorxiv.orgnih.gov

The table below summarizes the experimentally determined relationship between the labeled glucose precursor and the resulting D-arabinose isotopologue in C. fasciculata, which forms the basis for targeted production of this compound.

Table 1: Isotopic Labeling Correspondence between Glucose Precursors and Biosynthesized D-Arabinose This table illustrates the primary conversion products observed in labeling experiments, guiding the selection of precursors for specific isotopic labeling schemes.

13C-Labeled Glucose PrecursorPrimary 13C-Labeled D-Arabinose ProductRelevant Metabolic Pathway Branch
D-[2-13C]GlucoseD-[1-13C]ArabinoseOxidative PPP
D-[6-13C]GlucoseD-[5-13C]ArabinoseOxidative PPP
D-[1-13C]GlucoseMixture of D-[1-13C]Ara and D-[5-13C]AraNon-oxidative and Oxidative PPP
D-[4-13C]GlucoseD-[3-13C]ArabinoseOxidative PPP
D-[5-13C]GlucoseD-[4-13C]ArabinoseOxidative PPP

Data synthesized from research findings on D-arabinose biosynthesis. nih.govresearchgate.net

To enhance the yield and specificity for this compound, several enzymes within the host's central metabolism become targets for genetic modification. The goal is to maximize the flux through the oxidative PPP from the supplied D-[2-13C]- and D-[6-13C]-Glucose and ensure efficient conversion of the resulting D-ribulose-5-phosphate to D-arabinose-5-phosphate.

Table 2: Key Enzyme Targets for Genetic Engineering to Enhance this compound Production This table outlines potential enzyme modifications in a host organism to optimize the biosynthetic pathway for labeled D-arabinose.

Enzyme TargetGene (Example Organism)Proposed Engineering StrategyRationale
Glucose-6-phosphate dehydrogenasezwf (E. coli)OverexpressionCommits glucose-6-phosphate to the oxidative Pentose Phosphate Pathway, the primary route for desired label conversion. nih.gov
D-arabinose-5-phosphate isomerase (API)(Prokaryotic source)Heterologous Expression/OverexpressionCatalyzes the key isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate. nih.govnih.gov Eukaryotic functionality can be conferred by GFAT. nih.gov
PhosphofructokinasepfkA, pfkB (E. coli)Deletion/DownregulationReduces carbon flux into glycolysis, redirecting it towards the PPP.
Transketolase / TransaldolasetktA, talB (E. coli)Deletion/DownregulationMinimizes flux through the non-oxidative PPP which can scramble carbon labels, particularly from D-[1-13C]Glucose. nih.gov
Glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT)gfat (Human, Yeast)OverexpressionShown to possess D-arabinose-5-phosphate isomerase activity, providing a route to D-arabinose in eukaryotes. nih.gov

Enzyme targets are based on established metabolic pathways in model organisms relevant to isotopic labeling studies. nih.govnih.gov

By implementing these genetic modifications, a microbial cell factory can be developed. Such an engineered strain would be cultivated in a defined minimal medium where D-[2-13C]Glucose and D-[6-13C]Glucose are the sole carbon sources, thereby maximizing the incorporation and specificity of the 13C labels into the D-arabinose product. The ultimate success of these strategies is validated through techniques like NMR and mass spectrometry, which confirm the isotopic enrichment and precise location of the 13C atoms in the final product. nih.gov

Advanced Analytical Techniques for D Arabinose 1,5 13c2 Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Tracing

NMR spectroscopy is a non-destructive and powerful technique for elucidating metabolic pathways by tracing the fate of ¹³C-labeled compounds. nih.govcreative-proteomics.com It provides detailed information on the specific location and abundance of ¹³C atoms within metabolites, offering insights into intracellular fluxes. nih.govnih.gov

One-Dimensional ¹³C NMR for Isotopic Abundance Quantification

Table 1: Example Data from a Hypothetical 1D ¹³C NMR Experiment

MetaboliteCarbon PositionChemical Shift (ppm)Relative ¹³C Abundance (%)
D-ArabinoseC197.599
C562.199
Metabolite AC275.345
Metabolite BC468.930

Two-Dimensional NMR (e.g., HSQC, HMBC) for Positional Enrichment and Coupling Analysis

Two-dimensional (2D) NMR techniques provide significantly more detailed information by resolving correlations between different nuclei. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a proton-detected 2D technique that shows direct one-bond correlations between protons (¹H) and heteronuclei like ¹³C. libretexts.org In the context of D-Arabinose-1,5-¹³C₂ tracer studies, HSQC is invaluable for identifying which protons are directly attached to the labeled carbons. hmdb.caresearchgate.net This allows for unambiguous assignment of ¹³C signals and helps to trace the labeled carbons as they are incorporated into different metabolites. diva-portal.org The sensitivity of HSQC is generally higher than direct ¹³C detection methods. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is another proton-detected 2D technique that reveals long-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. libretexts.org This is particularly useful for establishing the connectivity of the carbon skeleton in metabolites derived from D-Arabinose-1,5-¹³C₂. ustc.edu.cnyoutube.com By observing correlations between protons and the labeled carbons, even when they are not directly bonded, researchers can piece together the structure of novel metabolites and confirm metabolic pathways. libretexts.org

The combination of HSQC and HMBC is a powerful approach for tracing the carbon skeleton of molecules. ustc.edu.cn

Quantitative NMR Methodologies for Isotopomer Distribution and Flux Determination

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a key tool in metabolic engineering for quantifying intracellular fluxes. nih.gov Quantitative NMR methods are central to MFA, providing data on the distribution of isotopomers (molecules that differ only in their isotopic composition). nih.govnih.gov

The analysis of ¹³C-¹³C scalar couplings (J-couplings) in 1D or 2D NMR spectra provides detailed information about the connectivity of labeled carbons. nih.gov For instance, the presence of a doublet in a ¹³C spectrum indicates that the observed carbon is adjacent to another ¹³C-labeled carbon. nih.gov The relative intensities of the central singlet (from singly labeled molecules) and the doublet (from doubly labeled molecules) can be used to quantify the extent of labeling at adjacent positions. nih.gov This data is then used in metabolic models to calculate the rates of metabolic reactions, or fluxes. nih.govresearchgate.net

Hyperpolarized ¹³C NMR for Real-time Metabolic Monitoring

Hyperpolarized ¹³C NMR is an emerging and powerful technique that dramatically increases the signal-to-noise ratio of ¹³C NMR by over 10,000-fold. nih.govnih.gov This is achieved through a process called dynamic nuclear polarization (DNP). nih.govstanford.edu The enhanced signal allows for the real-time, non-invasive monitoring of metabolic processes in vivo. nih.govuni-salzburg.at

In the context of D-Arabinose-1,5-¹³C₂ studies, a hyperpolarized tracer could be introduced into a biological system, and its conversion into various metabolites could be observed in real-time. nih.govacs.org This provides dynamic information about metabolic fluxes that is not accessible with conventional NMR methods. nih.gov While much of the current research has focused on hyperpolarized [1-¹³C]pyruvate, the principles can be extended to other ¹³C-labeled substrates like D-arabinose. elifesciences.orgnih.gov The rapid acquisition of data is crucial as the hyperpolarized state is transient, with a decay time constant (T1) typically on the order of seconds to a minute. stanford.edu

Mass Spectrometry (MS) for Isotopic Profile Characterization

Mass spectrometry is another key analytical technique for ¹³C tracer studies, providing complementary information to NMR. frontiersin.org MS measures the mass-to-charge ratio of ions, allowing for the determination of the mass isotopomer distribution in metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized D-Arabinose Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. lookchem.com For non-volatile metabolites of D-arabinose, such as sugars and organic acids, a derivatization step is necessary to increase their volatility and thermal stability. restek.comgcms.cz Common derivatization methods include silylation or acetylation. restek.com

Once derivatized, the metabolites are separated by the gas chromatograph and then analyzed by the mass spectrometer. The mass spectrum provides information on the molecular weight of the derivatized metabolite and its fragmentation pattern. By analyzing the mass spectra of metabolites from a D-Arabinose-1,5-¹³C₂ tracer experiment, the incorporation of ¹³C can be determined. lookchem.comnih.gov The increase in mass corresponding to the number of incorporated ¹³C atoms allows for the quantification of different isotopomers. nih.gov This information is crucial for metabolic flux analysis. researchgate.net For instance, a study on L-arabinose metabolism used chiral GC-MS to complement NMR data and construct a detailed metabolic scheme. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugars

Derivatization ReagentAbbreviationTarget Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxyl
Acetic AnhydrideHydroxyl, Amino
Methylboronic acidDiols
Electron Ionization (EI) and Chemical Ionization (CI) Modes for Fragment Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Derivatized and Complex Compounds

LC-MS is a powerful alternative for analyzing compounds in complex mixtures without the need for derivatization. shimadzu.com This is particularly advantageous for polar and thermally labile molecules like D-arabinose. shimadzu.com The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. mdpi.com

For underivatized carbohydrates, which can be challenging to ionize effectively with standard electrospray ionization (ESI), alternative approaches are used. One such technique involves post-column solvent addition with atmospheric pressure chemical ionization (APCI). shimadzu.com In this method, a solvent like a methanol-chloroform mixture is added to the column effluent before it enters the APCI source. shimadzu.com This solvent promotes the formation of stable chloride ion adducts ([M+Cl]-) of the sugar molecules, allowing for sensitive and reliable detection. shimadzu.com LC-MS is indispensable for metabolic studies, where it can be used to analyze isotopically labeled compounds like D-Arabinose-1,5-13C2 directly from biological matrices. chemie-brunschwig.chotsuka.co.jp For instance, LC-ESI-QTOF (Quadrupole Time-of-Flight) has been used to analyze related compounds like D-Arabinose 5-phosphate.

High-Resolution Mass Spectrometry for Precise Isotopic Isomer Identification

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision is critical in tracer studies using this compound for several reasons.

Firstly, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). nih.gov For example, a fragment at a nominal mass of 85 Da could be C6H13 or C5H9O, but HRMS can easily separate their exact masses of 85.1017 and 85.0653, respectively. nih.gov

Secondly, and crucially for isotope tracing, HRMS can resolve molecules that incorporate different isotopes. nih.gov For example, it can distinguish a molecule containing two 13C isotopes from one containing a single 34S isotope, even though both contribute to an A+2 isotopic peak. nih.gov The ability to resolve the fine mass differences between isotopologues is essential for accurately identifying and quantifying the products of this compound metabolism and distinguishing them from naturally abundant isotopes. nih.gov This level of resolution, achievable with instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is invaluable for confirming the elemental formula of an unknown metabolite and verifying the incorporation of the isotopic label. nih.govtum.de

Isotope Ratio Mass Spectrometry (IRMS)

While techniques like GC-MS and LC-MS are used to determine the isotopic labeling pattern within specific molecules, Isotope Ratio Mass Spectrometry (IRMS) is designed to measure the total or "bulk" isotopic enrichment in a sample with extremely high precision. Instead of providing a full mass spectrum, IRMS measures the ratio of a heavy isotope to a light isotope (e.g., 13C/12C) for a specific element.

Chromatographic Separations Prior to Isotopic Detection

For complex biological samples, direct injection into a mass spectrometer is rarely feasible. Chromatographic separation prior to MS detection is essential to reduce matrix effects, separate isomers, and resolve individual analytes from a complex mixture. rsc.org The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analyte's properties. restek.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of compounds from complex mixtures in the liquid phase. shimadzu.com It is particularly well-suited for non-volatile and polar compounds like D-arabinose and its metabolites. selleckchem.com In tracer studies, HPLC can be used in a preparative mode to isolate specific metabolites that have incorporated the 13C label from this compound.

In a typical workflow, a biological extract is injected into the HPLC system. mdpi.com Compounds are separated based on their affinity for the stationary phase (the column) and the mobile phase (the solvent). shimadzu.com Fractions of the eluent are collected at specific retention times. mdpi.com These isolated fractions, now enriched in a specific compound or a small group of related compounds, can then be subjected to mass spectrometry for isotopic analysis. This isolation step is crucial for obtaining clean mass spectra, enabling unambiguous identification and accurate quantification of the tracer's fate. mdpi.com The purity of standards like D-arabinose is also often confirmed using HPLC. selleckchem.com

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile metabolites in tracer studies involving this compound. nih.govcapes.gov.br This method is indispensable for separating and identifying labeled compounds within complex biological mixtures, providing crucial data for metabolic flux analysis. nih.govresearchgate.net Since sugars and their phosphorylated intermediates are non-volatile, a critical step in the analytical workflow is chemical derivatization to convert them into volatile compounds suitable for GC analysis. nih.govresearchgate.net

The primary objective of using GC-MS in this context is to determine the mass isotopomer distribution of metabolites downstream of D-arabinose metabolism. By tracing the incorporation of the 13C labels from this compound into various metabolites, researchers can elucidate the activity of specific metabolic pathways. For instance, the labeling pattern in intermediates of the pentose (B10789219) phosphate (B84403) pathway can reveal the relative flux through oxidative and non-oxidative branches. royalsocietypublishing.orgoup.com

Sample Preparation and Derivatization:

Effective analysis by GC-MS is contingent on proper sample preparation and derivatization. The process typically involves:

Metabolite Extraction: Labeled metabolites are first extracted from the biological matrix (e.g., cells, tissues).

Derivatization: The extracted, non-volatile metabolites like sugars and organic acids are chemically modified to increase their volatility and thermal stability. This is a critical step for successful GC analysis. nih.govresearchgate.net

Several derivatization methods are employed, each with its advantages for specific classes of metabolites. Silylation is a common and effective method for sugars, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.netspringernature.com

A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netspringernature.com Other techniques include peracetylation and the formation of aldononitrile acetates or dialkyldithioacetal acetates, which can provide specific fragmentation patterns beneficial for determining the position of isotopic labels. capes.gov.brresearchgate.net The choice of derivatization reagent is crucial as it influences the fragmentation of the molecule in the mass spectrometer, which in turn affects the ability to locate the 13C labels within the metabolite's carbon skeleton. researchgate.net

Data Generation and Interpretation:

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net

The output from the GC-MS analysis is a series of mass spectra for each chromatographic peak. For a metabolite derived from this compound, the mass spectrum will show a distribution of mass isotopomers (M, M+1, M+2, etc.), reflecting the number of 13C atoms incorporated into the molecule. shimadzu.com This mass isotopomer distribution is the key piece of information used for metabolic flux analysis. shimadzu.com

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Sugars

Derivatization ReagentAbbreviationTarget MetabolitesKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFASugars, Organic AcidsForms stable and volatile TMS derivatives. nih.govresearchgate.netspringernature.com
Peracetylation ReagentsSugarsProvides specific fragmentation patterns. capes.gov.br
Aldononitrile AcetatesAldose SugarsUseful for positional isotopomer analysis. capes.gov.br
Dialkyldithioacetal AcetatesAldose SugarsRetains charge on the anomeric carbon, aiding in the analysis of C1 labeling. capes.gov.br

Computational Tools for Data Processing and Isotopomer Analysis

The large and complex datasets generated from GC-MS-based tracer studies with this compound necessitate the use of specialized computational tools for efficient and accurate data processing and interpretation. researchgate.net These software packages are essential for deconvoluting mass spectra, correcting for natural isotope abundances, and ultimately, calculating metabolic fluxes. nih.gov13cflux.net

Data Extraction and Correction: The raw data from the GC-MS must be processed to identify and quantify the mass isotopomer distributions for each metabolite of interest. oup.com This involves integrating the chromatographic peaks and extracting the corresponding mass spectra. A crucial step is the correction for the natural abundance of stable isotopes (e.g., 13C, 2H, 15N, 18O, 34S), which would otherwise interfere with the analysis of the incorporated labels from the tracer. nih.govoup.com

Mass Isotopomer Distribution (MID) Analysis: Software tools are used to calculate the fractional abundance of each mass isotopomer for a given metabolite. uni-wuerzburg.denih.gov This information provides a direct readout of the labeling state of the metabolite pool.

Metabolic Flux Analysis (MFA): The measured MIDs of key metabolites are then used as input for MFA software. shimadzu.commit.edu These programs use mathematical models of metabolic networks to estimate the intracellular fluxes that best explain the observed labeling patterns. royalsocietypublishing.org13cflux.net The software simulates the propagation of the 13C label through the network for a given set of fluxes and compares the predicted MIDs with the experimental data. By iteratively adjusting the fluxes, the software finds the best fit.

A variety of software tools, both commercial and open-source, are available to perform these tasks. Some are comprehensive suites that handle the entire workflow from raw data to flux maps, while others are specialized for specific steps. 13cflux.net

For instance, tools like METRAN and 13CFLUX2 are powerful platforms for 13C-based metabolic flux analysis. 13cflux.netmit.eduOpenMebius is another software developed for this purpose, which integrates information on 13C-labeling and mass balance to estimate metabolic flux distribution. shimadzu.comFiatFlux is a user-friendly open-source option for flux ratio analysis from MS data. nih.gov For the initial data processing, programs like Isotopo and LS-MIDA can process experimental mass spectrometry data to determine mass isotopomer distributions. researchgate.netuni-wuerzburg.denih.gov More recent tools like PIRAMID offer a graphical user interface to automate the extraction of isotopic information from various mass spectrometry data formats. oup.com

The selection of a computational tool often depends on the complexity of the metabolic model, the type of experimental data, and the user's programming expertise. royalsocietypublishing.org The ultimate goal is to translate the intricate patterns of isotope labeling into a quantitative understanding of metabolic pathway utilization.

Interactive Table: Computational Tools for Isotopomer Analysis and Metabolic Flux Analysis

SoftwareKey Function(s)Availability
13CFLUX2 High-performance software suite for 13C-metabolic flux analysis, including modeling, simulation, parameter estimation, and statistical analysis. 13cflux.netCommercial and free academic licenses available. 13cflux.net
METRAN Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework. mit.eduAvailable through MIT Technology Licensing Office. mit.edu
OpenMebius 13C-metabolic flux analysis software that integrates 13C-labeling and mass balance information to estimate metabolic flux distributions. shimadzu.comPublicly available. shimadzu.com
FiatFlux Open-source software for analytical metabolic flux ratio analysis and 13C-constrained flux analysis. nih.govPublicly available. nih.gov
Isotopo Processes experimental GC-MS isotopomer data to calculate and visualize mass isotopomer distributions and enrichments. uni-wuerzburg.deFreely available for non-commercial use. uni-wuerzburg.de
LS-MIDA Open-source software that processes MS data to calculate relative and absolute isotopomer abundances. nih.govOpen-source. nih.gov
PIRAMID MATLAB-based tool with a graphical user interface to automate the extraction of mass isotopomer distributions from MS datasets. oup.comFreely available for non-commercial use. oup.com

Applications in Metabolic Pathway Elucidation and Flux Analysis

Unraveling Pentose (B10789219) Phosphate (B84403) Pathway Dynamics with D-Arabinose-1,5-13C2

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is crucial for producing NADPH, a key reducing agent in anabolic processes and for mitigating oxidative stress, as well as for synthesizing pentose sugars required for nucleotide and nucleic acid production. This compound is particularly valuable for dissecting the complex reactions within this pathway.

Tracing Carbon Flow through Oxidative and Non-Oxidative Branches

The PPP is composed of two distinct branches: the oxidative and the non-oxidative. The oxidative branch is responsible for the conversion of glucose-6-phosphate to ribulose-5-phosphate, with the concomitant production of NADPH and the release of CO2. The non-oxidative branch, on the other hand, involves a series of reversible sugar interconversions that link the PPP with glycolysis. nih.govgenome.jpcore.ac.uk

When this compound is introduced into a biological system, it can be metabolized and enter the PPP. By tracking the distribution of the 13C labels in downstream metabolites, researchers can quantify the relative activities of the oxidative and non-oxidative branches. For instance, the fate of the 13C label at the C1 position can indicate whether it is lost as CO2 in the oxidative phase or retained and shuffled in the non-oxidative reactions. oup.combiorxiv.orgbiorxiv.org

Elucidation of Transketolase and Transaldolase Activities

Two key enzymes of the non-oxidative PPP are transketolase and transaldolase. nih.gov These enzymes catalyze the transfer of two- and three-carbon units, respectively, between various sugar phosphates, facilitating the interconversion of pentoses, hexoses, and trioses. uniprot.org The specific labeling pattern of this compound allows for a detailed analysis of the reactions mediated by these enzymes. By observing how the 13C labels from D-arabinose-5-phosphate (the phosphorylated form of D-arabinose) are incorporated into intermediates like sedoheptulose-7-phosphate, fructose-6-phosphate (B1210287), and glyceraldehyde-3-phosphate, the activities and reversibility of transketolase and transaldolase can be determined. uniprot.orgnih.gov

Below is a table summarizing the kinetic properties of transketolase and transaldolase from Escherichia coli, which are central to the carbon rearrangements traced by this compound.

EnzymeSubstrateApparent K_m (mM)Optimal pH
TransaldolaseD-Erythrose-4-phosphate0.098.5 - 9.5
D-Fructose-6-phosphate0.30 - 1.2
D-Sedoheptulose-7-phosphate0.285
TransketolaseD-Xylulose-5-phosphate0.168.5
D-Ribose-5-phosphate1.4
D-Erythrose-4-phosphate0.09
Data derived from studies on E. coli enzymes. uniprot.orgresearchgate.net

Pentose Cycling and Interconnections with Glycolysis

The non-oxidative branch of the PPP is not a linear pathway but rather a dynamic cycle that is tightly integrated with glycolysis. oup.com Pentose phosphates can be converted back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, a process known as pentose cycling. oup.com This cycling allows the cell to adapt to varying metabolic demands for NADPH and pentoses.

This compound is instrumental in studying these interconnections. In some organisms, D-arabinose can be catabolized to D-xylulose-5-phosphate, which then enters the PPP. researchgate.net By following the journey of the 13C labels, researchers can map the flow of carbon from the pentose pool back into the glycolytic pathway. This provides insights into the extent of pentose cycling and how the PPP and glycolysis are coordinated to maintain metabolic homeostasis. asm.orgsquarespace.com

Investigating Central Carbon Metabolism Interconnections

The metabolic network of a cell is a highly interconnected system. This compound is a valuable tracer for exploring the links between the PPP and other central metabolic pathways, such as glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.

Glycolytic and Gluconeogenic Interconnections with Pentose Metabolism

As previously mentioned, the non-oxidative PPP and glycolysis are directly linked through shared intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. oup.comuniprot.org this compound can be used to probe the bidirectional flow of carbon between these two pathways. For example, the labeled carbons from D-arabinose can be traced into glucose-6-phosphate, demonstrating the operation of gluconeogenic flux from the pentose pool. Conversely, the dilution of the 13C label in PPP intermediates can indicate the influx of unlabeled carbon from glycolysis. asm.org

The following table illustrates the typical metabolic fate of D-arabinose in certain microorganisms, highlighting its entry into central metabolism.

Initial SubstrateKey IntermediateEntry Point into Central Metabolism
D-ArabinoseD-Xylulose-5-phosphatePentose Phosphate Pathway
Based on findings in various fungal and bacterial species. researchgate.net

Anaplerotic and Cataplerotic Fluxes in the TCA Cycle

The TCA cycle is a central hub of cellular metabolism, responsible for energy production and providing precursors for biosynthesis. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for anabolic processes, while cataplerotic reactions remove them. wikipedia.org The intermediates of the PPP can contribute to anaplerosis. For example, erythrose-4-phosphate, a product of the non-oxidative PPP, is a precursor for the synthesis of aromatic amino acids, which can indirectly affect TCA cycle flux.

By using this compound, researchers can trace the flow of carbon from the pentose pool to the TCA cycle. For instance, the labeled carbons can appear in amino acids derived from TCA cycle intermediates, such as glutamate (B1630785) (from α-ketoglutarate) and aspartate (from oxaloacetate). researchgate.net This provides quantitative data on the contribution of pentose metabolism to the replenishment of the TCA cycle pool, offering a more complete picture of cellular metabolic regulation. researchgate.netresearchgate.netresearchgate.net

Analysis of Metabolic Networks in Diverse Biological Systems

The use of stable isotope tracers like this compound is a cornerstone of modern systems biology, enabling detailed investigation of metabolic networks across different domains of life. The specific labeling at the C1 and C5 positions provides distinct advantages for tracing pathways where these carbons are differentially metabolized, such as in pentose phosphate pathway rearrangements.

Metabolic network reconstruction is the process of defining the complete set of metabolic reactions that occur in an organism, often based on genomic data. nih.govresearchgate.net These reconstructions provide a blueprint of an organism's metabolic capabilities. Isotope-assisted metabolic studies are crucial for validating and refining these models by demonstrating which predicted pathways are active under specific conditions. D-Arabinose is a known component of bacterial cell walls, and its metabolic pathways are of significant interest, particularly in organisms like Mycobacterium and Escherichia coli. vulcanchem.comnih.govnih.gov

In the context of metabolic engineering, this compound can be used to map and quantify carbon flow in microbial strains designed for the production of valuable chemicals. researchgate.netnih.gov By understanding the native metabolism of arabinose and how it is diverted in engineered strains, scientists can identify bottlenecks, competing pathways, and inefficient enzymatic steps. nih.gov For instance, tracing the 13C label can reveal the relative flux through the pentose phosphate pathway versus other catabolic routes, providing critical data for optimizing the production of biofuels or specialty chemicals from pentose sugars found in biomass. researchgate.net

Table 1: Key Research Findings in Microbial Arabinose Metabolism

Research Finding Organism Studied Significance Reference(s)
Elucidation of a catabolic pathway for D-arabinose. Escherichia coli K-12 Identified enzymes shared with the L-fucose pathway, converting D-arabinose to dihydroxyacetone phosphate and glycolaldehyde. nih.gov
Investigation of D-arabinose biosynthesis. Mycobacterium smegmatis Used 13C-labeled glucose to trace the unusual pathway of pentose formation for cell wall synthesis. nih.gov
Use of 13C-MFA for biochemical production. Various Microorganisms Demonstrated the use of isotope tracers to quantify flux distributions and guide genetic engineering for improved yield. nih.gov

D-arabinose is a significant monosaccharide in plants, where it exists as a key component of non-cellulosic polysaccharides like hemicelluloses (e.g., arabinoxylans) and pectic polysaccharides (e.g., arabinans). vulcanchem.comguidechem.com The biosynthesis and turnover of these complex carbohydrates are central to plant growth, development, and cell wall integrity.

Using this compound as a tracer allows researchers to investigate the intricate pathways involved in the synthesis of arabinose-containing polymers and their subsequent modification and degradation. By feeding the labeled sugar to plant tissues or cell cultures and analyzing the incorporation of 13C into different cell wall fractions, scientists can map the flow of carbon from free arabinose into the structural components of the plant. This is vital for understanding cell wall dynamics during growth or in response to environmental stress.

Table 2: Occurrence of D-Arabinose in Plant Polysaccharides

Polysaccharide Type Specific Polymer Example Role in Plant Cell
Hemicellulose Arabinoxylan Structural component in primary and secondary cell walls, cross-linking cellulose (B213188) microfibrils.

In mammalian cells, D-arabinose is not a primary energy source like glucose, but it can be metabolized, primarily through the pentose phosphate pathway (PPP). genome.jp The PPP is a crucial metabolic route responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and pentose sugars for nucleotide synthesis. This compound can be used as a specific probe to investigate the activity and regulation of the PPP and related pathways.

While many studies use labeled glucose, this compound offers a more direct way to study pentose metabolism. When introduced into cultured mammalian cells, the 13C label can be traced into PPP intermediates, nucleotides like RNA-bound ribose, and other downstream metabolites. vanderbilt.edu This approach allows for a detailed examination of metabolic reprogramming in various fundamental research models, such as studying the metabolic adaptations of cells in different proliferative states or in response to genetic modifications. nih.govwellcomeopenresearch.org The methodology involves tracking the appearance of mass isotopomers in key metabolites like lactate (B86563) and aspartate to infer pathway activity. wellcomeopenresearch.orgnih.gov The complexity of these networks is captured in large-scale reconstructions of human metabolism, which provide a framework for interpreting tracer data. embopress.org

Table 3: Potential Applications of this compound in Mammalian Cell Research

Research Area Metabolic Pathway Investigated Information Gained
Nucleotide Synthesis Pentose Phosphate Pathway (PPP) Quantifying the rate of de novo ribose synthesis for DNA/RNA production.
Redox Homeostasis Pentose Phosphate Pathway (PPP) Assessing the flux towards NADPH production, which is critical for antioxidant defense.

Plant Metabolic Pathway Analysis

Quantification of Metabolic Fluxes using this compound as a Specific Tracer

Metabolic Flux Analysis (MFA) is a powerful technique used to calculate the in vivo rates (fluxes) of reactions throughout a metabolic network. frontiersin.org The use of 13C-labeled substrates, like this compound, is central to this approach. By measuring the pattern of 13C incorporation into intracellular metabolites, MFA can provide a quantitative snapshot of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

Steady-state 13C-MFA is the most established form of flux analysis. nih.gov It operates under two key assumptions: the system is in a metabolic steady state (i.e., intracellular metabolite concentrations and fluxes are constant over time) and an isotopic steady state (i.e., the isotopic labeling pattern of metabolites is no longer changing). d-nb.info

The experimental workflow involves culturing cells with this compound as the tracer until the isotopic steady state is achieved. Samples are then collected, and the mass isotopomer distributions (MIDs) of key intracellular metabolites, particularly protein-bound amino acids and RNA-bound ribose, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net These measured MIDs are then used in a computational model of the cell's metabolic network to calculate the intracellular fluxes that best explain the observed labeling patterns.

Table 4: Illustrative Mass Isotopomer Distribution (MID) Data This table shows a hypothetical MID for a 3-carbon metabolite (e.g., Pyruvate) derived from this compound, indicating how much of the metabolite pool contains zero, one, or two 13C atoms.

Mass Isotopomer Number of 13C Atoms Fractional Abundance (%)
M+0 0 65%
M+1 1 25%

For many biological systems, especially mammalian cells which have large metabolite pools and slower metabolic rates, reaching a full isotopic steady state can take a very long time or may not be practical. vanderbilt.edunih.gov In these cases, Isotopically Non-Stationary 13C MFA (INST-MFA) is a more suitable approach. frontiersin.orgd-nb.info

INST-MFA is applied to systems that are in a metabolic steady state but are analyzed during the transient phase before isotopic equilibrium is reached. nih.gov This method involves taking samples at multiple time points after the introduction of the 13C tracer (e.g., this compound). By analyzing how the MIDs of intracellular metabolites change over time, INST-MFA can resolve fluxes with high precision. vanderbilt.edu The dynamic labeling data provides additional constraints for the computational model, often allowing for the determination of fluxes that are difficult to resolve with steady-state MFA, such as those in parallel pathways or metabolic cycles. This makes it a particularly powerful tool for studying the metabolism of complex systems like animal cell cultures. nih.gov

Table 5: Comparison of Steady-State and Non-Stationary 13C-MFA

Feature Steady-State 13C-MFA Non-Stationary 13C-MFA
Isotopic State Isotopic steady state required. Isotopic transient state.
Sampling Single time point (after reaching steady state). Multiple time points during label incorporation.
Primary Data Stable mass isotopomer distributions (MIDs). Time-course of changing MIDs.
Typical Application Rapidly dividing microbes. Slower-growing systems like mammalian cells.

| Key Advantage | Simpler experimental and computational setup. | Can resolve more fluxes; suitable for systems with slow turnover. |

Development and Refinement of Computational Models for Flux Calculation

The accurate quantification of metabolic fluxes using isotopically labeled tracers like this compound is critically dependent on the development and refinement of sophisticated computational models. These models serve as the essential bridge between experimental data—specifically the mass isotopomer distributions (MIDs) of metabolites measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—and the calculated intracellular reaction rates (fluxes). rsc.orgplos.org The core function of these models is to mathematically describe the relationship between metabolic fluxes and the resulting patterns of isotope labeling within a metabolic network. rsc.orgphysiology.org

The development of a computational model for ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a structured process that involves several key inputs. d-nb.info First, a user-defined metabolic network model is required, which consists of the relevant biochemical reactions and their stoichiometry. d-nb.infofrontiersin.org Second, the model must include atom transition maps, which detail the specific journey of each carbon atom from substrates to products in every reaction. frontiersin.org Finally, the model incorporates a set of experimental measurements, primarily the isotopic labeling data from metabolites and the measured rates of substrate uptake and product secretion. d-nb.info The software then uses this information to estimate the metabolic fluxes throughout the entire network, provide confidence intervals for those estimates, and perform statistical analyses on the goodness-of-fit. d-nb.info

Historically, methods for flux calculation have evolved significantly. Early approaches often relied on predefined algebraic equations that used only a small fraction of the available isotopomer data to determine relative fluxes. physiology.org However, this strategy was highly sensitive to measurement errors. physiology.org Modern ¹³C-MFA implements comprehensive metabolic models that create an overdetermined system, using the complete set of isotopomer balances to calculate fluxes. physiology.org This approach involves regression for parameter estimation, which effectively dampens the impact of potential errors in individual measurements, thereby improving the precision and accuracy of the estimated fluxes. physiology.org

The refinement of these computational models is an iterative process. It involves minimizing the discrepancy between the experimentally measured labeling patterns and the labeling patterns predicted by the model for a given set of fluxes. frontiersin.org Statistical methods are then used to evaluate the confidence with which these fluxes are determined based on the precision of the data. frontiersin.org To further enhance the accuracy and resolution of flux maps, researchers may integrate data from multiple, parallel labeling experiments. sci-hub.senih.gov Using different ¹³C-tracers in separate experiments under identical conditions can better constrain the model and allow for the quantification of a wider range of metabolic fluxes. nih.gov

To standardize and improve the reproducibility of modeling efforts, dedicated data formats have been developed. FluxML, for instance, is an XML-based language created specifically for specifying ¹³C-MFA models, including the metabolic network, atom mappings, and experimental data configurations. frontiersin.orgoup.com This facilitates the exchange and reuse of models among different research groups and software platforms. frontiersin.org

Recent advancements have also seen the integration of machine learning techniques into the ¹³C-MFA workflow. nih.govsemanticscholar.org These approaches can address challenges such as long computation times and the dependence on initial guesses in traditional optimization methods. nih.gov By training predictors on simulated datasets, machine learning frameworks can rapidly estimate flux ratios from experimental data, paving the way for high-throughput metabolic phenotyping. nih.govsemanticscholar.org

A variety of software tools have been developed to perform the complex calculations required for ¹³C-MFA. rsc.org These platforms hide the intricate mathematics from the end-user, making the technology more accessible to a broader range of scientists. d-nb.info

Table 1: Notable Software for Computational Modeling in ¹³C-MFA
Software SuitePrimary Function / ApproachKey FeaturesReference
INCA (Isotopomer Network Compartmental Analysis)A MATLAB-based package for isotopomer network modeling and both steady-state and non-stationary ¹³C-MFA.Part of the MFA Suite, it is widely used for comprehensive flux map reconstruction. d-nb.infovueinnovations.com d-nb.infovueinnovations.com
13CFLUX2A high-performance software suite designed to overcome computational limitations in ¹³C-MFA.Uses the FluxML format, supports high-performance computing environments, and employs efficient algorithms for large-scale analyses. oup.com oup.com
METRANA tool for calculating Mass Isotopomer Distributions (MIDs) for ¹³C-MFA.Works in conjunction with MATLAB and is available for academic use. rsc.org rsc.org
MFA SuiteA toolkit that includes applications like INCA, ETA, and PIRAMID for a complete MFA workflow.Provides tools for isotopomer modeling (INCA) and quantifying MIDs from raw mass spectrometry data (PIRAMID). vueinnovations.com vueinnovations.com
SUMOFLUXA methodology that combines surrogate modeling and machine learning for targeted flux ratio analysis.Designed to be fast and user-friendly, making it suitable for high-throughput flux analyses without deep expertise in iterative fitting. semanticscholar.org semanticscholar.org

The development of these computational tools and methodologies represents a continuous effort to increase the scope, accuracy, and throughput of metabolic flux analysis.

Table 2: Evolution and Comparison of Modeling Approaches for Flux Calculation
Modeling ApproachDescriptionScope & ComplexityReference
Algebraic EquationsEarly methods that use a predefined set of equations to relate specific isotopomer enrichments to relative flux parameters.Limited in scope, uses only a fraction of available data, and is highly sensitive to measurement error. physiology.org
Isotopomer Spectral Analysis (ISA)A simplified, two-parameter model often used for analyzing de novo fatty acid synthesis from fully ¹³C-labeled substrates.Less complex than full network models; calculations can be performed with most modern ¹³C-MFA software. d-nb.info
Cumomer/EMU ModelsComprehensive approaches (e.g., Elementary Metabolite Units, Cumomers) that model the entire isotopomer distribution across a defined metabolic network.Numerically stable and forms the basis of many modern software tools like 13CFLUX2. oup.com They provide a complete flux map for the specified network. rsc.org rsc.orgoup.com
Machine Learning-Based FrameworksUses machine learning algorithms trained on simulated data to predict flux ratios directly from measured labeling patterns.Reduces computation time and reliance on initial guesses, enabling high-throughput analysis. nih.gov Applicable to large or even genome-wide networks. semanticscholar.org nih.govsemanticscholar.org

Role in Biosynthesis and Turnover of Complex Carbohydrates and Glycoconjugates

Studies on Plant Cell Wall Polysaccharides

The plant primary cell wall is a dynamic and intricate network composed primarily of polysaccharides. Arabinose is a key component of several of these polysaccharides, including pectins and hemicelluloses. The use of labeled arabinose has been fundamental in dissecting the complex pathways of their synthesis and modification.

Arabinans and arabinogalactans are major pectic polysaccharides rich in arabinose residues. Feeding studies using 13C-labeled precursors, which are metabolically converted into UDP-arabinose, have enabled researchers to trace the incorporation of arabinose into these structures.

Arabinan (B1173331) Synthesis: Studies in pea epicotyls have shown that arabinosyltransferases utilize UDP-arabinose to build the α-1,5-linked backbone of arabinans. By supplying labeled arabinose, it is possible to quantify the rate of synthesis and determine the specific linkages formed in vivo.

Arabinogalactan (B145846) Proteins (AGPs): These are extensively glycosylated proteins crucial for various developmental processes. The glycan chains are rich in arabinose and galactose. Research using labeled sugars in sycamore maple cells has helped to characterize the structure of the arabinogalactan chains attached to the protein core. The use of 13C-labeled arabinose allows for the analysis of newly synthesized AGPs and the specific sites of glycosylation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Research FocusModel SystemKey Findings with Labeled Arabinose
Arabinan BiosynthesisPea (Pisum sativum)Demonstrated the synthesis of the α-1,5-arabinan backbone from UDP-arabinose precursors.
Arabinogalactan StructureSycamore Maple (Acer pseudoplatanus)Elucidated the complex branching patterns of arabinogalactan chains on AGPs.

Rhamnogalacturonan I (RG-I) is another critical pectic polysaccharide characterized by a backbone of alternating rhamnose and galacturonic acid residues. This backbone is decorated with side chains of neutral sugars, predominantly arabinose and galactose.

The biosynthesis of RG-I is a highly coordinated process involving numerous glycosyltransferases. Supplying plant tissues with D-Arabinose-1,5-13C2 allows for the specific labeling of the arabinan side chains. Subsequent analysis of the extracted RG-I using mass spectrometry or NMR can reveal detailed structural information about these side chains, including their length, branching patterns, and points of attachment to the rhamnogalacturonan backbone. This approach has been instrumental in understanding how the intricate structure of RG-I is assembled within the Golgi apparatus.

Plant cell walls are not static; they undergo constant remodeling during cell growth, development, and in response to environmental stimuli. Pulse-chase experiments using labeled precursors like this compound are a powerful method for studying these dynamics.

In a typical pulse-chase experiment, plant cells or tissues are briefly exposed ("pulsed") with the labeled arabinose, which gets incorporated into newly synthesized polysaccharides. The cells are then transferred to a medium containing unlabeled arabinose ("chased"). By analyzing the cell wall composition at different time points during the chase period, researchers can track the fate of the labeled molecules. This allows for the determination of the turnover rates of specific polysaccharides like arabinans and the arabinan side chains of pectin, providing insights into the enzymatic processes responsible for cell wall plasticity.

Elucidation of Rhamnogalacturonan Structure and Assembly

Microbial Polysaccharide and Glycolipid Synthesis

Arabinose-containing glycoconjugates are also vital components of the cell walls of certain medically and industrially important microbes, particularly in the genus Mycobacterium.

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, contains a unique and essential structure called the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The arabinan component of this complex is a highly branched polymer of arabinose and is a key target for several anti-tuberculosis drugs.

The biosynthesis of this arabinan involves the precursor decaprenyl-phosphate-arabinose (DPA), which is synthesized from phosphoribosyl pyrophosphate (PRPP). Studies using 13C-labeled glucose, which is metabolically converted to labeled arabinose, have been crucial in elucidating this pathway. By tracing the flow of the 13C label, researchers have identified key enzymes, such as the priming arabinosyltransferase EmbA, and have characterized the assembly of the linear and branched segments of the mycobacterial arabinan. These studies are critical for understanding the mechanism of action of drugs like ethambutol, which inhibits arabinosyltransferases.

OrganismLabeled Precursor ApplicationPathway ElucidatedKey Enzyme Target
Mycobacterium smegmatisTracing label incorporation into arabinanDecaprenyl-phosphate-arabinose (DPA) pathwayArabinosyltransferases (e.g., EmbA, EmbB, EmbC)
Mycobacterium tuberculosisAnalysis of cell wall assemblyBiosynthesis of the arabinogalactan coreArabinosyltransferases

Beyond mycobacteria, other members of the Corynebacterineae suborder, such as Corynebacterium glutamicum, also possess arabinogalactan in their cell walls. Isotope labeling studies in these organisms have helped to confirm that the fundamental pathways for arabinan synthesis are conserved. By comparing the incorporation of labeled precursors in wild-type and mutant strains, scientists can dissect the specific roles of different enzymes in the assembly process. While less common, some fungal species also contain arabinose in their cell wall glycans, and similar labeling strategies can be applied to study their biosynthesis and functional roles.

Analysis of Mycobacterial Arabinan Biosynthesis and Related Pathways

The incorporation of monosaccharides into larger biopolymers is a fundamental process in biology. Stable isotope-labeled sugars, such as this compound, are invaluable tools for metabolic flux analysis and for tracking the fate of specific atoms through intricate metabolic networks. When introduced into a biological system, this labeled arabinose can be integrated into various glycan structures, allowing researchers to shed light on glycosylation patterns and their impact on cellular processes and protein function.

Glycosylation Pathways and Glycan Structure Determination

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, creates immense structural diversity that is essential for a vast range of biological functions. The determination of glycan structure involves identifying the constituent monosaccharides, their ring form, anomeric configuration, linkage positions, and sequence. acs.org The use of 13C-labeled monosaccharides significantly enhances analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are central to this structural elucidation.

A study published in 2022 identified a unique D-arabinose-containing complex-type free-N-glycan in the urine of cancer patients, highlighting the relevance of arabinose in human glycobiology. nih.gov While this study focused on identifying the novel structure, the use of tracers like this compound would be the subsequent step to investigate its biosynthesis and turnover dynamics.

Tracing Glycosyl Transferase Activities

Glycosyltransferases are the enzymes responsible for creating glycosidic bonds by transferring a sugar moiety from an activated donor, such as a nucleotide-diphosphate sugar, to an acceptor molecule. nih.govrndsystems.com The activity and specificity of these enzymes dictate the final structure of a glycan.

By using a donor substrate synthesized from this compound (e.g., GDP-D-Arabinose-1,5-13C2), researchers can precisely monitor the activity of specific arabinosyltransferases. The transfer of the 13C-labeled arabinose to an acceptor can be detected and quantified by mass spectrometry, providing a non-radioactive method to assay enzyme kinetics. rndsystems.com This allows for the characterization of previously unknown glycosyltransferases and provides insight into their roles in both normal physiology and disease states.

Table 1: Characterizing Glycosyltransferase Activity with this compound

Parameter Method Information Gained
Enzyme Activity Incubate enzyme with labeled donor (e.g., GDP-D-Arabinose-1,5-13C2) and acceptor; quantify product formation via Mass Spectrometry. Provides kinetic data (Vmax, Km) and specific activity of the arabinosyltransferase. rndsystems.com
Acceptor Specificity Test a variety of potential acceptor molecules with the enzyme and labeled donor. Determines the range of substrates the enzyme can act upon, defining its biological role.

| Product Structure | Analyze the product of the enzymatic reaction using NMR and MS. | Confirms the exact position and anomeric configuration of the transferred labeled arabinose. acs.org |

Elucidating Anomeric Configuration Changes and Glycosidic Bond Formation

A glycosidic bond is the covalent linkage formed between the anomeric carbon of a monosaccharide and a hydroxyl group of another molecule. khanacademy.orglumenlearning.com The stereochemistry at this anomeric carbon—either alpha (α) or beta (β)—is a critical determinant of the final three-dimensional structure and function of the glycan. lumenlearning.com

NMR spectroscopy is a primary technique for determining anomeric configuration. acs.org The presence of a 13C label at the anomeric carbon (C1) in this compound is particularly advantageous. It allows for the measurement of one-bond and multiple-bond heteronuclear coupling constants (e.g., ¹J(C1,H1), ³J(H,C)) which have values characteristic of either the α or β configuration. This provides an unambiguous assignment of the stereochemistry of the newly formed glycosidic bond. nih.gov Furthermore, the 13C labels at both C1 and C5 can be used in advanced NMR experiments to trace correlations through the spin system, helping to identify the atom on the acceptor molecule to which the arabinose is linked.

Table 2: Structural Determination using this compound-based NMR Analysis

Structural Feature NMR Parameter Role of 13C Label
Anomeric Configuration (α/β) ¹J(C1,H1) and ³J(C,H) coupling constants The 13C label at C1 enables direct measurement of coupling constants that define the stereochemistry. nih.gov
Glycosidic Linkage Position HMBC/HSQC-TOCSY experiments The 13C labels at C1 and C5 provide starting points for tracing correlations across the glycosidic bond to the acceptor monosaccharide.

| Monosaccharide Identification | Chemical shifts (¹H, ¹³C) | The distinct chemical shifts of the 13C-labeled carbons confirm the presence and integrity of the arabinose unit within the larger glycan. acs.org |

Biosynthesis of Specific Secondary Metabolites Involving Arabinose

D-Arabinose is a known component of various complex glycoconjugates and secondary metabolites in a range of organisms, from parasites to fungi. In eukaryotes, D-arabinose is synthesized from D-glucose via the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net It serves as an intermediate in the biosynthesis of D-erythroascorbate in yeast and is a key component of surface glycoconjugates, such as lipoarabinogalactan, in trypanosomatid parasites like Crithidia fasciculata. nih.govresearchgate.net

Isotopic labeling studies are fundamental to mapping these biosynthetic routes. For instance, researchers have used positionally labeled [13C]-D-glucose to trace carbon flow into the D-arabinose residues of lipoarabinogalactan. nih.govresearchgate.net In a complementary approach, feeding an organism this compound and subsequently analyzing the purified secondary metabolites would directly demonstrate the incorporation of exogenous arabinose. The specific labeling pattern observed in the final product via NMR or mass spectrometry can confirm the metabolic pathway and reveal any unexpected rearrangements or transformations of the sugar molecule.

Table 3: Examples of D-Arabinose-Containing Secondary Metabolites

Metabolite Organism(s) Biological Significance
Lipoarabinogalactan (LAG) Crithidia fasciculata (Trypanosomatid parasite) Major surface glycoconjugate, likely involved in host-parasite interactions. researchgate.net
D-erythroascorbate Yeast and fungi An analog of Vitamin C (L-ascorbic acid). nih.gov

| Complex-type N-glycan | Humans | Found elevated in the urine of some cancer patients, potential disease biomarker. nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
D-Arabinose
L-Arabinose
L-arabinose-[2-13C]
D-glucose
[13C]-D-Glc
GDP-D-Arabinose
GDP-D-Arabinose-1,5-13C2
Lipoarabinogalactan
D-erythroascorbate

Enzymatic Mechanisms and Biochemical Transformations Involving D Arabinose

D-Arabinose Isomerases and Epimerases

D-arabinose isomerases and epimerases are key enzymes in the initial steps of D-arabinose metabolism, catalyzing the interconversion between aldose and ketose sugars, as well as altering the stereochemistry at specific carbon atoms.

Mechanistic Studies of Aldose-Ketose Isomerization and Epimerization

D-arabinose isomerase (EC 5.3.1.3) facilitates the reversible isomerization of D-arabinose to D-ribulose. ontosight.ai The catalytic process often involves the enzyme binding to the closed, cyclic form of the sugar and promoting ring opening to an open-chain conformation. expasy.orgbiocompare.comgenome.jp This structural change facilitates the isomerization, which is understood to proceed through an ene-diol intermediate mechanism. expasy.orggenome.jpnih.gov This mechanism involves the transfer of a proton between adjacent carbon atoms, mediated by acid/base catalytic residues within the enzyme's active site. nih.gov For instance, in Bacillus pallidus D-arabinose isomerase, residues Glu342 and Asp366 are proposed to act as the acid/base catalysts. nih.gov An alternative mechanism suggests the formation of a negatively charged ene-diolate intermediate stabilized by a catalytic metal ion. nih.gov Many D-arabinose isomerases require a divalent metal ion, such as Mn2+ or Mg2+, for their activity. ontosight.aigenome.jp

Epimerases, on the other hand, alter the stereochemistry at a single chiral center. For example, L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) catalyzes the epimerization of L-ribulose 5-phosphate to D-xylulose 5-phosphate. wikipedia.org The proposed mechanism for this reaction involves a retro-aldol cleavage followed by an aldol (B89426) condensation, which results in the inversion of stereochemistry at the C-4 position. wikipedia.org

Stereospecificity and Substrate Promiscuity of D-Arabinose Converting Enzymes

Enzymes that act on D-arabinose exhibit a range of stereospecificity and substrate promiscuity. D-arabinose isomerase, for example, is also known as L-fucose isomerase, indicating its ability to act on different sugar substrates. expasy.orgnih.gov The enzyme from Klebsiella pneumoniae shows activity towards a broad range of D- and L-aldoses, including D-xylose, D-mannose, and L-galactose. nih.gov Similarly, the D-arabinose isomerase from Falsibacillus pallidus can convert D-altrose to D-psicose. expasy.orggenome.jp This substrate promiscuity is attributed to the broad active site region of these enzymes. mdpi.com

In contrast, some enzymes exhibit high stereospecificity. For example, UDP-sugar pyrophosphorylases can selectively produce the biologically relevant anomer of a UDP-sugar from a mixture of sugar-1-phosphates, demonstrating their asymmetric induction effect. frontiersin.org The stereoselectivity of enzymes like transketolase can be so precise that only one isomer is formed out of a possible four during a reaction. rsc.org

D-Arabinose Dehydrogenases and Reductases

D-arabinose dehydrogenases and reductases are oxidoreductases that play a crucial role in the oxidative pathways of D-arabinose metabolism.

Cofactor Dependence and Reaction Kinetics

D-arabinose dehydrogenases catalyze the oxidation of D-arabinose. Many of these enzymes are dependent on specific cofactors, most commonly NADP+. nih.govuniprot.orgnih.gov For example, the D-arabinose dehydrogenase from the archaeon Sulfolobus solfataricus shows a clear preference for NADP+ over NAD+ when acting on its physiological substrate, D-arabinose. uniprot.org This preference is attributed to a specific phosphate-binding pocket sequence motif in the enzyme's structure. nih.gov In contrast, the D-arabinose dehydrogenase from Saccharomyces cerevisiae can utilize both NADPH and NADP+. nih.govnih.gov

The reaction kinetics of these enzymes vary depending on the substrate and the organism. The D-arabinose dehydrogenase from S. solfataricus has a Km of 1.4 mM for D-arabinose and a kcat of 23.8 s-1. uniprot.org The enzyme from S. cerevisiae has an apparent Km of 161 mM for D-arabinose with NADP+ as the cofactor. nih.gov D-arabinose reductases, such as the one from Pichia stipitis, catalyze the reduction of D-arabinose and also show a preference for NADPH. tandfonline.com

Glycoside Hydrolases and Glycosyltransferases Utilizing Arabinose Moieties

Glycoside hydrolases and glycosyltransferases are involved in the breakdown and synthesis of complex carbohydrates containing arabinose units.

Substrate Specificity and Catalytic Mechanisms

Glycoside hydrolases (GHs) are a large and diverse group of enzymes that cleave glycosidic bonds. pnas.org Those that act on arabinose-containing polysaccharides, such as arabinoxylan and arabinan (B1173331), are known as α-L-arabinofuranosidases. These enzymes are classified into different GH families, including GH43, GH51, and GH62, based on their sequence similarity. mdpi.com Their substrate specificity can vary significantly. For instance, GH51 members are generally non-specific, liberating arabinose from various substrates, while many GH43 enzymes are more specific to arabinoxylan. mdpi.com The catalytic mechanism of GH62 enzymes, which are inverting enzymes, has been shown to proceed with the release of β-furanose. cazypedia.org

Glycosyltransferases, on the other hand, catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate to an acceptor. nih.govannualreviews.org These enzymes are crucial for the synthesis of complex glycans. nih.gov Most glycosyltransferases exhibit high specificity for both their donor and acceptor substrates, a concept known as the "one enzyme–one linkage" hypothesis. nih.gov The catalytic mechanism can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.govresearchgate.net Inverting glycosyltransferases typically use a direct displacement SN2-like mechanism. annualreviews.orgresearchgate.net The kinetic mechanism often follows a Bi-Bi sequential model where the donor substrate binds before the acceptor. nih.govnih.gov

Engineering of Glycoenzymes for Labeled Product Synthesis

The synthesis of isotopically labeled sugars such as D-Arabinose-1,5-13C2 often requires highly specific catalysts that can operate on unnatural substrates or under specific conditions. While chemical synthesis provides one avenue, the use of enzymes offers unparalleled stereo- and regioselectivity. nih.gov However, native enzymes are often not optimized for the synthesis of rare or isotopically labeled molecules. Consequently, protein engineering techniques, particularly site-directed mutagenesis, have become crucial tools for tailoring glycoenzymes to create novel biocatalysts for the production of labeled compounds. nih.govneb.com These engineered enzymes can be integrated into multi-enzyme cascades to build complex molecules from simple, labeled precursors. mdpi.com

The rationale behind engineering glycoenzymes is to alter their substrate specificity, enhance catalytic efficiency, and improve stability. nih.gov This is typically achieved by modifying the amino acid residues in the enzyme's active site or other key regions that influence substrate binding and catalysis. mdpi.com By understanding the three-dimensional structure and catalytic mechanism of an enzyme, researchers can make targeted changes to create variants with desired properties for synthesizing specific labeled products. nih.gov

L-Arabinose Isomerase (L-AI) as a Model for Engineering

L-Arabinose Isomerase (L-AI) is a well-studied glycoenzyme that naturally catalyzes the isomerization of L-arabinose to L-ribulose. nih.gov Due to its ability to also convert D-galactose to D-tagatose, a low-calorie sweetener, L-AI has been a major target for protein engineering. nih.govmdpi.comresearchgate.net While the primary industrial goal has been D-tagatose production, the extensive research into modifying L-AI's substrate preference serves as a powerful demonstration of how these enzymes can be re-tasked for novel synthesis, a principle directly applicable to the production of labeled sugars.

Through structure-based molecular modification, researchers have successfully altered the catalytic efficiency and substrate preference of L-AIs from various microbial sources. mdpi.com Site-directed mutagenesis has been employed to target specific amino acid residues within the active site to enhance binding and conversion of non-native substrates like D-galactose. mdpi.commdpi.com For instance, studies on L-AI from Lactobacillus plantarum and Geobacillus stearothermophilus have identified key residues that, when mutated, significantly increase the enzyme's activity towards D-galactose. mdpi.com

These engineering efforts show that the substrate-binding pocket of L-AI is malleable and can be reshaped to favor alternative substrates. This plasticity is a key feature that could be exploited for the synthesis of isotopically labeled arabinose derivatives. An engineered L-AI could potentially be designed to operate in the reverse direction, converting a labeled L-ribulose precursor into a labeled L-arabinose, or be modified to accept other labeled pentose (B10789219) sugars for conversion into D-arabinose.

Interactive Table: Examples of Engineered L-Arabinose Isomerases Below is an interactive table summarizing key mutations in L-Arabinose Isomerase and their effects.

Enzyme SourceWild-Type (WT) vs. MutantMutation(s)Change in Substrate Specificity/ActivityReference
Lactobacillus plantarum CY6Mutant vs. WTF118M/F279ISpecific activity towards D-galactose increased by 210.1%. Substrate preference largely changed from L-arabinose to D-galactose. mdpi.com
Enterococcus faeciumN-His-l-AI vs. C-His-l-AIN-terminal vs. C-terminal His-tagN-His-l-AI showed higher activity at acidic pH and followed Michaelis-Menten kinetics. C-His-l-AI was more active at alkaline pH and showed sigmoidal kinetics. mdpi.com
Bacillus coagulansRecombinant L-AI-Showed a high conversion rate of D-galactose to D-tagatose. researchgate.net

Engineering of Other Glycoenzymes for Pentose Synthesis

Beyond isomerases, other classes of glycoenzymes are promising candidates for engineering to produce labeled D-arabinose. These include epimerases, kinases, and aldolases. Epimerases, which alter the stereochemistry at a single carbon center, are particularly valuable. researchgate.net For example, a cellobiose (B7769950) 2-epimerase has been shown to convert D-glucose to D-mannose, demonstrating C-2 epimerization of an unmodified sugar. researchgate.netnih.gov Engineering such an enzyme could potentially create a biocatalyst that performs C-2 epimerization on a related, readily available labeled pentose, like D-xylose, to yield D-arabinose.

A significant breakthrough in the enzymatic synthesis of arabinose derivatives came from the engineering of ribokinase (RK). In a study aimed at creating a three-enzyme cascade for modified nucleoside synthesis, E. coli ribokinase (EcoRK), which naturally phosphorylates D-ribose, was subjected to rational mutagenesis. mdpi.com The goal was to improve its poor activity towards D-arabinose. By mutating residues in the enzyme's "lid" domain, which covers the active site, researchers achieved a mutant with an order of magnitude increase in activity towards D-arabinose. mdpi.com This is a direct and highly relevant example of how enzyme engineering can generate a catalyst specifically tailored for processing D-arabinose, a crucial step that could be adapted for labeled precursors.

Interactive Table: Engineering of E. coli Ribokinase for D-Arabinose Phosphorylation This table details the results of engineering ribokinase for improved activity on D-arabinose.

EnzymeSubstrateKinetic ParameterWild TypeG17S/Y20F/D23S MutantImprovement FactorReference
E. coli Ribokinase (EcoRK)D-Arabinosekcat (s⁻¹)0.04 ± 0.010.52 ± 0.03~13x mdpi.com
Km (mM)1600 ± 300250 ± 30~6.4x (lower Km) mdpi.com
kcat/Km (M⁻¹s⁻¹)252080~83x mdpi.com

The construction of novel metabolic pathways in microorganisms is another powerful strategy. For instance, a synthetic pathway to produce D-1,2,4-butanetriol from D-arabinose was successfully built in E. coli. nih.govfrontiersin.org This was achieved by selecting and combining four different enzymes, including a D-arabinose dehydrogenase, to create an efficient production route. nih.gov This approach demonstrates that by selecting or engineering the right combination of enzymes, D-arabinose can be efficiently channeled into a desired synthetic pathway, a principle that is fully applicable to the biotransformation of a specifically labeled substrate like this compound into other valuable molecules.

Comparative Biochemical and Systems Level Investigations

Metabolic Profiling in Response to Environmental Stimuli and Stress

The use of stable isotopes, such as in D-Arabinose-1,5-13C2, coupled with techniques like nuclear magnetic resonance (NMR) and mass spectrometry, allows for the real-time monitoring of metabolic flux in living organisms. nih.gov This is crucial for understanding how organisms adapt their metabolism in response to environmental changes and stressors. nih.gov

Adaptation to Nutrient Availability and Carbon Source Utilization Hierarchy

Studies on microbial metabolism have revealed complex hierarchies in the utilization of different carbon sources. squarespace.com When presented with a mixture of sugars, microorganisms often exhibit preferential consumption of one sugar over another. For instance, in some bacteria, arabinose is utilized preferentially over other pentose (B10789219) sugars like xylose. squarespace.com The use of 13C-labeled substrates, including arabinose variants, is instrumental in quantifying the co-catabolism of different carbon nutrients and understanding the underlying regulatory mechanisms. royalsocietypublishing.org

The availability of different carbon sources in the environment significantly shapes the metabolic pathways that are active within an organism. nih.gov For example, the presence of various physiologic carbon sources can alter glucose utilization in cells. nih.gov Isotope tracing studies allow researchers to map the contribution of different carbon sources to central metabolic pathways, such as the TCA cycle and biosynthesis of key metabolites. nih.gov This provides a detailed picture of how cells adjust their metabolism to the available nutrient landscape.

Table 1: Impact of Carbon Source on Metabolic Pathways

Organism/Cell Type Carbon Sources Studied Key Findings
Clostridium acetobutylicum Glucose, Xylose, Arabinose Arabinose is utilized preferentially over xylose; presence of pentoses enhances acetate (B1210297) excretion through the phosphoketolase pathway. squarespace.com
CD8+ T cells Glucose, Lactate (B86563), other physiologic carbon sources Lactate is a significant fuel for the TCA cycle, and its availability alters glucose metabolism and enhances T cell function. nih.govnih.gov
Pseudomonas protegens Pf-5 Glucose, Fructose (B13574), Mannose, Galactose, Xylose, Arabinose Primarily utilizes the Entner-Doudoroff pathway for glucose metabolism; co-utilizes fructose and mannose with glucose, but not galactose, xylose, or arabinose. biorxiv.org

Stress Responses and Metabolic Reprogramming

Organisms respond to environmental stress by reprogramming their metabolic networks to maintain homeostasis. frontiersin.orgfrontiersin.org Techniques like metabolomics are increasingly used to study these responses at a global level. researchgate.net For example, under drought stress, plants accumulate various metabolites, including amino acids and organic acids, to cope with the adverse conditions. researchgate.netmdpi.com

Isotopic labeling with compounds like this compound can provide dynamic information on how metabolic fluxes are rerouted in response to stressors. nih.gov This is essential for deciphering the complex and interconnected pathways that are impacted by contaminants or other environmental insults. nih.gov In cancer cells, metabolic reprogramming is a key mechanism for overcoming the stress induced by chemotherapy. mdpi.com Understanding these adaptive responses at the metabolic level is crucial for developing new therapeutic strategies.

Inter-Species and Intra-Species Metabolic Variations using this compound Tracing

The metabolism of D-arabinose can vary significantly between different species and even between different strains of the same species. For example, in Escherichia coli, the pathways for D-arabinose and L-fucose degradation are linked, with some enzymes being shared between the two pathways. nih.gov However, the specific regulatory mechanisms can differ, as seen in the comparison between E. coli B and K-12 strains. nih.gov

Isotope tracing with this compound can elucidate these variations by mapping the flow of carbon through different metabolic routes. In some microorganisms, D-arabinose is catabolized through a series of enzymatic reactions including dehydrogenation, dehydration, decarboxylation, and reduction to produce valuable compounds. frontiersin.org The efficiency of these pathways can be influenced by the expression of endogenous enzymes, highlighting intra-species differences. frontiersin.org

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Insights

A systems biology approach, which integrates data from multiple "omics" layers such as proteomics, transcriptomics, and metabolomics, is essential for a comprehensive understanding of complex biological processes. nih.govquantori.comelsevier.com The integration of these datasets allows for the construction of more accurate models of cellular function and response to stimuli. mixomics.orgtum.de

Correlation of Enzyme Expression with Metabolic Flux

By combining proteomics and transcriptomics data with metabolic flux data obtained from isotope tracing studies, it is possible to correlate the expression levels of enzymes with the actual metabolic activity of the pathways they are involved in. nih.gov This can reveal post-transcriptional and post-translational regulatory mechanisms that control metabolic flux. royalsocietypublishing.org For instance, an increase in the transcript level of a particular enzyme does not always translate to a proportional increase in the metabolic flux through that enzyme's reaction, indicating other layers of regulation. mdpi.com

Table 2: Correlation of Omics Data with Metabolic Function

Organism Condition Omics Data Integrated Key Finding
Jeongeupia wiesaeckerbachi Chitin metabolism Proteomics, Transcriptomics Low correlation between protein and mRNA levels, suggesting significant post-transcriptional regulation of chitinolytic enzymes. mdpi.com
Clostridium acetobutylicum Growth on pentose sugars Transcriptomics, Metabolomics Increased expression of phosphoketolase enzyme correlated with enhanced acetate production. squarespace.com

Network Analysis of Metabolic and Regulatory Pathways

The integration of multi-omics data enables the construction of comprehensive network models of cellular metabolism and regulation. nih.govfrontiersin.orgfrontiersin.orgembopress.org These networks can reveal complex interactions and crosstalk between different pathways. embopress.org For example, network analysis can identify key regulatory nodes and hubs that are critical for controlling metabolic responses to environmental changes. embopress.org

By mapping the data from this compound tracing onto these networks, researchers can visualize the flow of carbon through the system and understand how it is partitioned between different metabolic fates under various conditions. This approach provides a powerful tool for identifying bottlenecks in metabolic pathways and for designing strategies to engineer metabolism for biotechnological applications. frontiersin.orgresearchgate.net The use of cross-modal neural networks and other advanced computational methods is further enhancing the ability to integrate and interpret these complex multi-omics datasets. esann.org

Future Directions and Emerging Research Avenues for D Arabinose 1,5 13c2 Research

Novel Applications in Synthetic Biology and Metabolic Engineering

The application of 13C-labeled substrates like D-Arabinose-1,5-13C2 is a cornerstone of metabolic engineering, providing a powerful tool to trace and quantify the flow of carbon through metabolic networks. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows researchers to identify bottlenecks, discover novel pathways, and rationally design engineered microorganisms for the enhanced production of biochemicals. mdpi.com

In synthetic biology, this compound can be used to probe the efficiency of engineered metabolic pathways. By tracking the incorporation of the 13C label into various metabolites, scientists can assess the performance of heterologous genes and enzymes introduced into a host organism. For instance, in the context of biofuel production, D-arabinose is a component of lignocellulosic biomass. researchgate.net Engineering yeasts and bacteria to efficiently metabolize pentose (B10789219) sugars like arabinose is a key goal. nih.govnih.gov Using this compound, researchers can precisely measure the flux through engineered pathways designed to convert arabinose into valuable products like ethanol (B145695) or lipids, thereby guiding further genetic modifications to optimize yield and productivity. mdpi.com

Table 1: Key Considerations in 13C-MFA for Metabolic Engineering

ConsiderationDescriptionRelevance to this compound
Tracer Selection The choice of labeled substrate is critical for probing specific pathways.This compound is ideal for studying pentose metabolism and its connections to central carbon metabolism.
Experimental Design This includes the choice of isotopic tracer, labeling duration, and analytical methods.Experiments can be designed to be at a steady-state or non-stationary to capture different metabolic dynamics. nih.gov
Metabolic Model A comprehensive model of the organism's metabolic network is required for data interpretation.The model provides the framework for calculating fluxes from the measured labeling patterns. 13cflux.net
Analytical Platforms Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to measure isotopic enrichment.Advancements in these techniques improve the accuracy and scope of 13C-MFA studies. nih.gov
Computational Tools Software is used to solve the complex equations that relate labeling data to metabolic fluxes.Platforms like INCA and WUFlux facilitate the analysis of 13C-MFA data. nih.govgithub.io

Advancements in In Vivo Isotopic Tracing Methodologies and Imaging

Recent breakthroughs are expanding the utility of stable isotope tracers like this compound for in vivo studies in whole organisms, including animal models and humans. nih.gov Minimally invasive techniques for tracer infusion and sample collection are making these studies more feasible. nih.gov

One of the most exciting advancements is the development of hyperpolarized MRI (HP-MRI). mdpi.com By dramatically increasing the signal of 13C-labeled compounds, HP-MRI allows for real-time, non-invasive imaging of metabolic processes. mdpi.com While the short lifetime of the hyperpolarized state is a limitation, it provides an unprecedented window into the initial steps of metabolic pathways. nih.gov

Furthermore, improvements in mass spectrometry, such as hydrophilic interaction liquid chromatography (HILIC) and tandem MS (MS/MS), are enhancing the ability to detect and quantify a wider range of labeled metabolites from small biological samples. nih.gov These methods allow for the simultaneous use of multiple tracers, such as 2H and 13C, to probe different aspects of metabolism concurrently. nih.gov

Development of Integrated Computational and Experimental Platforms for 13C MFA

The complexity of 13C-MFA necessitates sophisticated computational tools to analyze the large datasets generated. To make this powerful technique more accessible, researchers are developing user-friendly, integrated platforms that streamline the entire workflow, from experimental design to data analysis and visualization. 13cflux.netgithub.io

Platforms like WUFlux and JuFlux offer graphical user interfaces and pre-built metabolic network templates for various organisms, lowering the barrier to entry for researchers new to the field. 13cflux.netgithub.io These tools automate the process of generating balance equations and solving for metabolic fluxes, and they often include features for statistical analysis and data visualization. 13cflux.netgithub.iooup.com

The development of open-source platforms is particularly important for promoting standardization and reproducibility in 13C-MFA studies. github.io By providing a common framework for data analysis, these platforms facilitate collaboration and comparison of results across different laboratories. github.io

Exploration of D-Arabinose Metabolism in Underexplored Biological Systems

While the metabolism of D-arabinose has been studied in model organisms like Escherichia coli, there is much to learn about how this sugar is utilized in other biological systems. medchemexpress.com For example, the role of D-arabinose metabolism in the human gut microbiome is an area of active investigation. Understanding how different bacterial species in the gut catabolize D-arabinose could have implications for human health and disease.

Recent research has also uncovered non-canonical pathways for pentose metabolism in various yeasts and fungi. nih.govosti.gov For example, the oleaginous yeast Rhodosporidium toruloides metabolizes D-xylose and L-arabinose through a pathway that involves D-arabitol. nih.govosti.gov The use of 13C-labeled arabinose, including this compound, will be instrumental in elucidating these novel metabolic routes. nih.govresearchgate.net

Table 2: Examples of Underexplored Systems for D-Arabinose Metabolism Research

Biological SystemResearch FocusPotential Significance
Human Gut Microbiome Characterizing D-arabinose utilization by different bacterial species.Understanding the impact of diet on gut microbiome composition and function.
Non-model Yeasts and Fungi Elucidating novel metabolic pathways for pentose sugar catabolism.Identifying new enzymes and pathways for biotechnological applications. nih.govosti.gov
Marine Microorganisms Investigating D-arabinose metabolism in organisms adapted to marine environments.Discovering unique metabolic adaptations to nutrient availability in the ocean.
Plant-associated Microbes Studying the role of D-arabinose in plant-microbe interactions.Understanding how microbes influence plant growth and health.

High-Throughput Isotopic Tracing for Phenotypic Screening

High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds or genetic modifications. mdpi.com Integrating isotopic tracing with HTS platforms offers a way to move beyond simple viability assays and directly assess the metabolic phenotype of cells. nih.gov

By using 13C-labeled substrates like this compound in a high-throughput format, researchers can screen for compounds that alter specific metabolic pathways or for genetic modifications that enhance the production of a desired metabolite. nih.gov This approach can accelerate the discovery of new drugs and the development of improved microbial strains for biotechnology. mdpi.comresearchgate.net

Recent advances in mass spectrometry, such as Acoustic Ejection Mass Spectrometry (AEMS), are making high-throughput isotopic tracing more feasible by dramatically increasing sample analysis speed. labmanager.com These technologies, combined with robotic liquid handling systems, will enable the screening of large compound libraries for their effects on cellular metabolism.

Q & A

Q. What are the critical considerations for synthesizing D-Arabinose-1,5-¹³C₂, and how is isotopic purity validated?

Synthesis typically involves introducing ¹³C at specific carbon positions via labeled precursors (e.g., ¹³C-acetic anhydride) in a multi-step reaction. Purification via chromatography or recrystallization ensures >98% isotopic purity. Researchers must validate purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR), as even minor impurities can skew metabolic flux analyses .

Q. What storage and handling protocols preserve the stability of D-Arabinose-1,5-¹³C₂ in laboratory settings?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis or isotopic exchange. Avoid exposure to moisture, high temperatures, or reactive chemicals (e.g., strong acids/oxidizers). Use mechanical handling to minimize aerosol formation, and wear respiratory protection during transfers .

Q. Which analytical methods are recommended for detecting D-Arabinose-1,5-¹³C₂ in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) provides specificity for distinguishing isotopic isomers. For non-destructive analysis, ¹³C-NMR tracks labeled carbons in metabolic intermediates, though sensitivity may require sample enrichment .

Advanced Research Questions

Q. How can D-Arabinose-1,5-¹³C₂ be integrated into metabolic flux analysis (MFA) to study carbohydrate metabolism?

Design tracer experiments by introducing D-Arabinose-1,5-¹³C₂ into cell cultures or model organisms. Use isotopomer spectral analysis (ISA) to quantify ¹³C incorporation into downstream metabolites (e.g., pentose phosphate pathway intermediates). Controls should include unlabeled D-Arabinose to baseline natural isotope abundance .

Q. What experimental strategies resolve contradictions in ¹³C enrichment data from D-Arabinose-1,5-¹³C₂ tracer studies?

Contradictions often arise from isotopic dilution or unaccounted parallel pathways. Employ parallel labeling with complementary tracers (e.g., ¹³C-glucose) and use computational models like elementary metabolite units (EMUs) to reconcile flux distributions. Validate with knockout strains or enzyme inhibitors .

Q. How does isotopic scrambling affect data interpretation in studies using D-Arabinose-1,5-¹³C₂, and how can it be mitigated?

Scrambling occurs via reversible enzymatic reactions (e.g., isomerases). Use short incubation times to minimize equilibration and pair with time-course sampling. Confirm positional ¹³C retention via MS/MS fragmentation patterns .

Q. What are the limitations of using D-Arabinose-1,5-¹³C₂ in in vivo studies, and how can they be addressed?

Limitations include rapid catabolism in certain organisms or tissue-specific uptake barriers. Pre-test bioavailability via radiolabeled analogs (e.g., ¹⁴C-Arabinose) and optimize delivery methods (e.g., perfusion in animal models) .

Methodological Guidelines

  • Experimental Design : Align hypotheses with tracer capabilities (e.g., ¹³C labeling for pathway elucidation) and define clear endpoints (e.g., flux ratios, isotopic enrichment thresholds) .
  • Data Reporting : Adhere to journal standards for isotopic studies, including raw MS/NMR data, purity certificates, and statistical validation of flux models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.